(1S)-1-(2,5-Dichlorophenyl)ethanamine hcl
Overview
Description
(1S)-1-(2,5-dichlorophenyl)ethanamine hydrochloride, also known as 1-dichloro-2,5-diphenylethanamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 244°C. Its chemical formula is C8H10Cl2N.HCl.
Scientific Research Applications
Multifunctional Biocide
(1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, while not directly studied, has structural similarities with 2-(Decylthio)ethanamine hydrochloride, another compound with multifunctional biocide properties. These types of compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, and are used in various recirculating cooling water systems. They also possess biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antiamoebic Activity
A related compound, featuring an N-substituted ethanamine tail, was synthesized and demonstrated significant antiamoebic activity against the Entamoeba histolytica strain, suggesting potential applications in treating amoebic infections. This compound was also less toxic compared to standard drugs like metronidazole (Zaidi et al., 2015).
Interaction with Antiestrogen Binding Site
Studies on compounds structurally similar to (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, like N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), have shown interaction with the antiestrogen binding site. Such interactions indicate potential applications in breast cancer research, particularly in understanding the mechanisms of drug action against cancer cells (Brandes et al., 1985).
Synthesis of Chiral Palladacycle
In the field of chemical synthesis, the structure of (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl is relevant for the development of novel chiral palladacycles. These compounds have applications in asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals (Yap et al., 2014).
Biotransformation Applications
A bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral alcohol demonstrates the potential of microbial biocatalysis in synthesizing chiral intermediates of drugs like Miconazole. Such processes are important for producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).
properties
IUPAC Name |
(1S)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDPZFRLWOVHP-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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